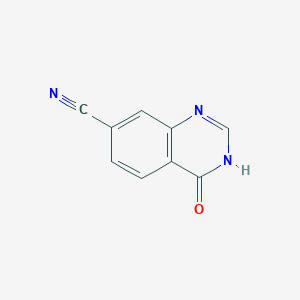

4-Hydroxyquinazoline-7-carbonitrile

Vue d'ensemble

Description

4-Hydroxyquinazoline-7-carbonitrile is a heterocyclic compound that is widely used in various fields of research and industry. It is used to inhibit PARP (poly (ADP-ribose) synthetase), which catalyzes the covalent attachment of the ADP-ribose moiety of NAD+ to various proteins .

Synthesis Analysis

The synthesis of this compound involves several synthetic approaches . The reaction of 4-hydroxy-2(1H)-quinolinones with 2-cinnamoylpyridine-1-oxide in the presence of a chiral catalyst gives non-racemic products .Molecular Structure Analysis

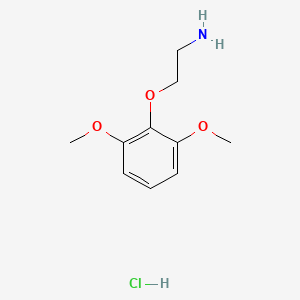

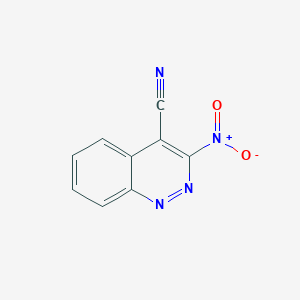

The molecular formula of this compound is C9H5N3O . It has a molecular weight of 171.16 .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it reacts with 2-cinnamoylpyridine-1-oxide in the presence of a chiral catalyst .Physical And Chemical Properties Analysis

This compound is stable under normal conditions . It is hygroscopic and incompatible with exposure to moist air or water .Applications De Recherche Scientifique

Corrosion Inhibition

4-Hydroxyquinazoline derivatives, including those closely related to 4-Hydroxyquinazoline-7-carbonitrile, have been extensively studied for their corrosion inhibition properties. These compounds, such as 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carbonitrile and its variants, have shown significant potential in protecting metals like iron from corrosion. Computational studies have supported these findings by detailing the interaction mechanisms between these quinoline derivatives and metal surfaces, which involve various factors like electron transfer, adsorption energy, and molecular dynamics simulations (Erdoğan et al., 2017). Similarly, electrochemical, SEM, AFM, and XPS studies have confirmed the efficacy of such derivatives in mild steel corrosion mitigation in acidic media, highlighting their role as green corrosion inhibitors (Singh, Srivastava, & Quraishi, 2016).

Material Science and Synthesis

Quinoline derivatives are also pivotal in material science, particularly in the synthesis of new compounds with potential applications in various domains. For example, studies have shown the synthesis of novel fluorescent compounds incorporating quinoline units, which exhibit promising photophysical and electrochemical properties. Such compounds have been evaluated for their potential in nonlinear optical applications and as electron-transporting materials in organic light-emitting diodes (OLEDs) (Singh, Singh, & Khurana, 2017). Additionally, research on the electrophilic cyclization of N-arylimines has paved the way for efficient methods to synthesize O-protected-4hydroxyquinazolines, showcasing the versatility of quinoline derivatives in organic synthesis (Battula, Vishwakarma, & Ahmed, 2014).

Biological and Pharmaceutical Research

In the realm of biological and pharmaceutical research, quinoline derivatives have been explored for their potential therapeutic applications. For instance, the study of pyridine and isoquinoline derivatives has revealed their significant insecticidal activity against agricultural pests, indicating their potential in developing safer and more effective pest control agents (Bakhite et al., 2022). Another study has demonstrated the synthesis of new pyran and pyranoquinoline derivatives, highlighting the continuous exploration of quinoline frameworks in developing novel compounds with potential applications in various fields, including antimicrobial activity (Romdhane & Jannet, 2017).

Mécanisme D'action

Target of Action

The primary target of 4-Hydroxyquinazoline-7-carbonitrile is Poly (ADP-ribose) polymerase (PARP) . PARP is a key enzyme located in the nucleus, and its main functions include repairing single-stranded DNA breaks and maintaining chromosome integrity . Among its 18 subtypes, PARP1 is responsible for 90% of the PARylation events linked to the repair of DNA damage .

Mode of Action

This compound interacts with its target, PARP, by suppressing the intracellular PAR formation . This interaction results in the enhancement of the γH2AX aggregation . Molecular docking and dynamics simulations have revealed that hydrogen bonding between the compound and ASP766 may be helpful to enhance anti-drug resistance ability .

Biochemical Pathways

The compound affects the PARylation pathway . This pathway involves the PARylation of different nuclear proteins, such as histones, RNA polymerases, DNA polymerases, and DNA ligases . The compound’s action on this pathway leads to the stimulation of the formation of intracellular ROS and the depolarization of the mitochondrial membrane .

Pharmacokinetics

An in vivo study showed that the compound significantly suppressed tumor growth at a dose of 25 mg/kg , suggesting that it has good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include superior cytotoxicity in primary PARPi-resistant HCT-15 and HCC1937 cell lines . It also increases apoptosis and cytotoxicity by stimulating the formation of intracellular ROS and the depolarization of the mitochondrial membrane .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that quinazoline derivatives, which 4-Hydroxyquinazoline-7-carbonitrile belongs to, have been studied for their interactions with various enzymes and proteins .

Cellular Effects

This compound has been found to have superior cytotoxicity in primary PARPi-resistant HCT-15 and HCC1937 cell lines . It dose-dependently suppressed the intracellular PAR formation and enhanced the γH2AX aggregation .

Molecular Mechanism

The molecular mechanism of this compound involves stimulating the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity . Molecular docking and dynamics simulations revealed that hydrogen bonding between this compound and ASP766 may be helpful to enhance anti-drug resistance ability .

Temporal Effects in Laboratory Settings

It has been found to have superior cytotoxicity in primary PARPi-resistant cell lines .

Dosage Effects in Animal Models

An in vivo study showed that this compound significantly suppressed tumor growth at a dose of 25 mg/kg .

Metabolic Pathways

It is known that quinazoline derivatives have been studied for their interactions with various enzymes and proteins .

Transport and Distribution

It is known that quinazoline derivatives have been studied for their interactions with various transporters and binding proteins .

Subcellular Localization

It is known that quinazoline derivatives have been studied for their interactions with various compartments or organelles .

Propriétés

IUPAC Name |

4-oxo-3H-quinazoline-7-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-4-6-1-2-7-8(3-6)11-5-12-9(7)13/h1-3,5H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGVOUMVBORVAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)N=CNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697393 | |

| Record name | 4-Oxo-1,4-dihydroquinazoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

882976-16-1 | |

| Record name | 4-Oxo-1,4-dihydroquinazoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzaldehyde, 4,4'-[1,3-phenylenebis(methylene)]bis-](/img/structure/B3058102.png)